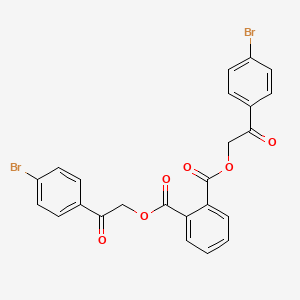

Bis(4'-bromophenacyl) phthalate

Description

BenchChem offers high-quality Bis(4'-bromophenacyl) phthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4'-bromophenacyl) phthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

95942-74-8 |

|---|---|

Molecular Formula |

C24H16Br2O6 |

Molecular Weight |

560.2 g/mol |

IUPAC Name |

bis[2-(4-bromophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C24H16Br2O6/c25-17-9-5-15(6-10-17)21(27)13-31-23(29)19-3-1-2-4-20(19)24(30)32-14-22(28)16-7-11-18(26)12-8-16/h1-12H,13-14H2 |

InChI Key |

KBMZIQQGLLCCQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Bis(4'-bromophenacyl) phthalate CAS number 95942-74-8

CAS Number: 95942-74-8 Synonyms: Phthalic acid bis(4-bromophenacyl) ester; Bis[2-(4-bromophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate

Part 1: Executive Summary & Core Identity

Bis(4'-bromophenacyl) phthalate is a specific diester derivative formed by the reaction of phthalic acid with two equivalents of 4'-bromophenacyl bromide (also known as

Historically, this compound served as a critical crystalline derivative for the qualitative identification of phthalic acid in organic analysis. In modern drug development, it is frequently encountered in two contexts:[1]

-

Analytical Standard: As a stable, UV-active derivative for the HPLC detection of phthalic acid (which otherwise has low UV sensitivity).

-

Structural Analog in PLA2 Inhibition: While the parent reagent (

-bromophenacyl bromide) is a potent, irreversible inhibitor of Phospholipase A2 (PLA2), the bis-phthalate derivative represents a "capped" structural analog. It lacks the reactive alkyl halide functionality required for irreversible histidine alkylation, making it a valuable negative control or structural probe in Structure-Activity Relationship (SAR) studies.

Chemical Constitution

| Property | Data |

| Molecular Formula | |

| Molecular Weight | 560.19 g/mol |

| Physical State | Crystalline Solid (Colorless to Off-White) |

| Melting Point | ~153–154°C (Characteristic Derivative Value) |

| Solubility | Insoluble in water; Soluble in DCM, Acetone, Acetonitrile |

| SMILES | C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)Br |

Part 2: Synthesis & Reaction Mechanism

The synthesis of Bis(4'-bromophenacyl) phthalate follows a classic

Reagents & Stoichiometry

-

Substrate: Phthalic Acid (Dicarboxylic acid).

-

Reagent: 4'-Bromophenacyl bromide (2.2 equivalents).

-

Base: Sodium hydroxide or Potassium carbonate (to generate the carboxylate dianion).

-

Solvent: Ethanol/Water or Acetonitrile.

Reaction Mechanism

The reaction proceeds via the attack of the phthalate carboxylate oxygen on the alpha-carbon of the phenacyl bromide, displacing the bromide ion. Because phthalic acid is dibasic, this substitution occurs twice.

Key Mechanistic Distinction:

-

Reagent (BPB): Contains a highly reactive

-haloketone group ( -

Product (Bis-Phthalate): The reactive carbon is now part of an ester linkage (

). This removes the alkylating potential associated with the parent inhibitor.

Experimental Protocol (Standard Derivatization)

-

Preparation: Dissolve 1.0 mmol of phthalic acid in 5 mL of ethanol. Add 1.0 mL of water.

-

Neutralization: Add 10% NaOH solution dropwise until the solution is neutral to phenolphthalein (pink color persists). Crucial: Avoid excess alkali to prevent hydrolysis.

-

Acidification (Adjustment): Add 1-2 drops of dilute HCl to just discharge the pink color (ensuring the free acid is not present, but avoiding excess base which would hydrolyze the reagent).

-

Reagent Addition: Add 2.2 mmol (approx 615 mg) of 4'-bromophenacyl bromide dissolved in 5 mL ethanol.

-

Reflux: Heat the mixture under reflux for 60 minutes. Phthalic acid derivatives often require longer reflux times than monocarboxylic acids to ensure diesterification.

-

Isolation: Cool the mixture to room temperature. The diester product usually precipitates. If not, add water dropwise to induce crystallization.

-

Purification: Recrystallize from ethanol or aqueous ethanol to obtain pure Bis(4'-bromophenacyl) phthalate.

-

Validation: Measure Melting Point. Target range: 153–154°C .

Part 3: Biological Context & PLA2 Inhibition

There is often confusion between the reagent (

The Parent Inhibitor: -Bromophenacyl Bromide (BPB)

BPB is a classic irreversible inhibitor of Phospholipase A2 (PLA2).

-

Mechanism: It binds to the active site and alkylates the

nitrogen of the catalytic Histidine-48 residue. -

Result: This covalent modification physically blocks the catalytic center, preventing the hydrolysis of phospholipids into arachidonic acid (the precursor to inflammatory prostaglandins).

The Bis-Phthalate Derivative (CAS 95942-74-8)

In the Bis-phthalate compound, the bromine atom on the alpha-carbon (the alkylating site) has been replaced by the phthalate ester bond.

-

Loss of Alkylating Ability: The compound cannot covalently modify Histidine-48 via the same mechanism as BPB.

-

Biological Utility:

-

Competitive Inhibition: High concentrations may show weak reversible inhibition due to structural similarity (fitting into the hydrophobic channel of PLA2).

-

Prodrug Potential: In systems with high esterase activity, the phenacyl group can be cleaved, potentially releasing the phthalic acid core or acting as a delivery system.

-

Negative Control: Used in assays to prove that inhibition is due to alkylation (by BPB) rather than just binding (by the phenacyl motif).

-

[7]

Part 4: Analytical Applications

The primary modern utility of CAS 95942-74-8 is in Chromatographic Analysis . Phthalic acid is polar and lacks a strong chromophore for UV detection. Derivatization with BPB solves both issues.

HPLC Detection[12]

-

Chromophore: The bromophenacyl group adds a strong UV absorption maximum (typically

nm). -

Sensitivity: Increases detection limits from the microgram range (native acid) to the nanogram range (phenacyl ester).

-

Separation: Converts the polar dicarboxylic acid into a lipophilic diester, allowing for sharp peaks and excellent retention on Reverse-Phase (C18) columns.

Recommended HPLC Conditions

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 5µm) |

| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic ~80:20) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Retention | Bis-ester elutes significantly later than mono-esters or free acid. |

Part 5: Safety & Handling

While Bis(4'-bromophenacyl) phthalate is less volatile than the lachrymatory reagent BPB, it should still be handled with standard chemical hygiene.

-

Hazards: Potential skin and eye irritant. The parent phthalate structure implies potential endocrine activity, though specific data on this derivative is limited.

-

Storage: Store in a cool, dry place. Keep away from strong oxidizers.[2]

-

Disposal: Incineration in a chemical waste facility equipped with scrubbers (due to bromine content).

References

-

Sigma-Aldrich. (n.d.). Bis(4'-bromophenacyl) phthalate Product Page. Retrieved from

-

PubChem. (n.d.). Bis(4'-bromophenacyl) phthalate (Compound Summary). National Library of Medicine. Retrieved from

-

Judefind, W. L., & Reid, E. E. (1920). Identification of Acids.[3][4] V. Para-Halogen Phenacyl Esters. Journal of the American Chemical Society, 42(5), 1043–1055. (Foundational paper on phenacyl ester derivatization).

- Dennis, E. A. (1987). The Regulation of Phospholipase A2. Drug Development Research, 10(3), 205-220. (Context for BPB inhibition mechanism).

-

Organic Syntheses. (1930). p-Bromophenacyl Bromide Synthesis Protocol. Organic Syntheses, Coll. Vol. 1, p.127. Retrieved from

Sources

Crystal Structure Analysis of Brominated Organic Compounds: A Technical Guide

Abstract

The incorporation of bromine into organic molecules is a powerful strategy in medicinal chemistry and materials science, profoundly influencing molecular conformation, crystal packing, and intermolecular interactions. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practices of single-crystal X-ray diffraction (SCXRD) as applied to brominated organic compounds. We will explore the complete workflow from crystallization to structure validation, with a special focus on the unique challenges and opportunities presented by the bromine atom. This includes leveraging the heavy-atom effect for structure solution and understanding the critical role of halogen bonding in crystal engineering.

Introduction: The Significance of Bromine in Crystal Structures

Brominated organic compounds are of immense interest due to their diverse applications, from active pharmaceutical ingredients (APIs) to functional materials. The bromine atom, owing to its size, polarizability, and ability to form specific non-covalent interactions, exerts significant control over the solid-state architecture of a molecule.[1][2] Understanding this three-dimensional structure through SCXRD is paramount, as it dictates key physicochemical properties such as solubility, stability, and bioavailability.

The presence of a heavy atom like bromine is a double-edged sword in X-ray crystallography. On one hand, its strong scattering power, known as the "heavy-atom effect," provides a powerful tool for solving the phase problem, which is often a major bottleneck in determining a crystal structure.[3] On the other hand, it introduces challenges such as X-ray absorption that must be accurately corrected for to obtain a reliable structural model.[4] This guide will navigate these complexities, offering both theoretical grounding and practical, field-proven protocols.

The First Hurdle: Crystallization of Brominated Compounds

The entire process of crystal structure analysis hinges on obtaining high-quality single crystals. This is often more of an art than a science, but a systematic approach greatly increases the chances of success. Crystallization is essentially a process of slowly transitioning a molecule from a disordered state (in solution) to a highly ordered solid state.[5][6]

Causality in Solvent Selection

The choice of solvent is critical. A good solvent system is one in which the compound has moderate solubility at room temperature but is highly soluble at an elevated temperature.[6][7] For brominated compounds, the polarity and hydrogen-bonding capability of the solvent must be considered. The bromine atom can act as a weak hydrogen bond acceptor and, more significantly, as a halogen bond donor, which can influence solvent-solute interactions and subsequent crystal packing.

Common Crystallization Techniques

Several methods are routinely employed, each controlling the rate of supersaturation differently.

-

Slow Evaporation: The simplest method, where a saturated solution is left undisturbed, allowing the solvent to evaporate slowly, thus increasing the solute concentration to the point of crystallization.[1]

-

Vapor Diffusion: This technique involves placing a droplet of the compound's solution in a sealed container with a larger reservoir of a "poor" solvent (an anti-solvent). The vapor of the more volatile solvent from the droplet slowly diffuses into the reservoir, while the anti-solvent vapor diffuses into the droplet, gradually inducing crystallization. This is often the most successful method for new compounds.

-

Cooling Crystallization: A saturated solution at a high temperature is slowly cooled, decreasing the compound's solubility and leading to crystal formation.[6] The cooling rate is crucial; slow cooling promotes the growth of larger, higher-quality crystals.[6][7]

Protocol: Vapor Diffusion Crystallization

-

Preparation: Dissolve the brominated compound in a small amount (e.g., 100-500 µL) of a "good" solvent to near saturation.

-

Setup: Place this solution as a droplet on a siliconized glass slide or in a small vial.

-

Reservoir: Place the slide/vial inside a larger, sealed container (e.g., a beaker sealed with parafilm or a crystallization plate) containing a larger volume (e.g., 1-2 mL) of a "poor" solvent in which the compound is insoluble but which is miscible with the "good" solvent.

-

Equilibration: Seal the container and leave it undisturbed in a vibration-free environment.

-

Monitoring: Check for crystal growth periodically over several days to weeks.

X-ray Diffraction: From Crystal to Data

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. The fundamental principle involves irradiating the crystal with a focused beam of X-rays and measuring the diffraction pattern produced by the electrons in the crystal lattice.

The Heavy-Atom Advantage: Phasing and Structure Solution

The primary challenge in crystallography is the "phase problem." While we can measure the intensities (related to the amplitudes) of the diffracted X-rays, their phases are lost. The heavy bromine atom provides a powerful solution. Its large number of electrons causes it to scatter X-rays much more strongly than lighter atoms like carbon or hydrogen.

This strong scattering signal can be used to determine the positions of the bromine atoms first, often via a Patterson map analysis.[8][9] Once the positions of these heavy atoms are known, their contribution to the phases can be calculated, providing an initial phase estimate for all reflections. These initial phases are then used to generate an electron density map where the positions of the remaining lighter atoms can be identified. This is the essence of the heavy-atom method .[10]

Experimental Workflow

The overall workflow for data collection and structure determination is a multi-step process that requires careful execution and validation at each stage.

Challenge: Absorption Effects

A significant complication arising from heavy atoms like bromine is the absorption of X-rays by the crystal itself.[4] If not corrected, this can lead to systematic errors in the measured intensities, distorting the final electron density map and affecting the accuracy of bond lengths and angles.[4] Modern diffractometers and software packages employ sophisticated analytical or empirical absorption correction routines, often based on multi-scan methods where equivalent reflections are measured at different crystal orientations.[4][11][12] It is crucial to apply these corrections for any structure containing bromine.

Structural Interpretation: The Role of Halogen Bonding

With a refined crystal structure in hand, the focus shifts to interpretation. For brominated compounds, a key interaction to analyze is the halogen bond (XB). This is a non-covalent interaction where the bromine atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base) such as an oxygen, nitrogen, or another halogen atom.[13][14][15]

The strength and directionality of halogen bonds make them a powerful tool in crystal engineering, allowing for the rational design of solid-state architectures with desired properties.[13][15][16] The C-Br bond creates a region of positive electrostatic potential, known as a σ-hole, on the bromine atom opposite to the covalent bond, which then interacts with a region of negative potential on a neighboring molecule.[13][14]

Data Validation and Deposition

A final, critical step is the validation of the crystal structure. This ensures the model is chemically sensible and accurately represents the experimental data.

Key Validation Metrics

Several metrics are used to assess the quality of a crystallographic refinement:

| Metric | Description | Typical Value (Good Structure) |

| R1 | The residual factor, or R-factor, measures the agreement between the observed and calculated structure factor amplitudes. | < 0.05 (5%) |

| wR2 | A weighted R-factor based on squared structure factor intensities, generally considered a more robust metric. | < 0.15 (15%) |

| GoF | The Goodness-of-Fit should be close to 1.0, indicating that the model fits the data well. | ~1.0 |

| Residual e⁻ Density | The largest positive and negative peaks in the final difference Fourier map should be minimal and not indicate missing or misplaced atoms.[17] | < ±0.5 e⁻/ų |

It is important to note that for heavy-atom structures, a low R-factor alone is not a sufficient indicator of a correct structure, as the heavy atom can dominate the scattering and mask errors in the lighter-atom positions.[17] A thorough analysis of all validation metrics is essential.

Public Deposition

Upon validation, it is standard practice to deposit the crystallographic data into a public repository. The Cambridge Structural Database (CSD) is the world's primary repository for small-molecule organic and metal-organic crystal structures.[18][19][20][21][22] Deposition ensures the data is preserved, accessible to other scientists, and contributes to the collective knowledge of structural chemistry.

Conclusion

The crystal structure analysis of brominated organic compounds is a powerful discipline that provides atomic-level insights crucial for drug development and materials science. While the presence of bromine introduces specific challenges, particularly regarding absorption, it also offers a significant advantage for structure solution through the heavy-atom effect. By understanding the principles of crystallization, data collection, structure solution, and the nuances of interpreting features like halogen bonding, researchers can confidently and accurately elucidate the three-dimensional structures of these important molecules. Rigorous validation and data deposition are the final, indispensable steps to ensure the integrity and impact of the scientific findings.

References

-

The Largest Curated Crystal Structure Database - CCDC. Cambridge Crystallographic Data Centre. [Link]

-

CSD (Cambridge Structural Database) - UDC. Universidade da Coruña. [Link]

-

Cambridge Structural Database - MIT Information Systems. Massachusetts Institute of Technology. [Link]

-

Cambridge Structural Database - Wikipedia. Wikimedia Foundation. [Link]

-

Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. University of Massachusetts Dartmouth. [Link]

-

Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study - PubMed. National Center for Biotechnology Information. [Link]

-

Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study - ResearchGate. ResearchGate. [Link]

-

What makes a crystal structure report valid? - Platon. PLATON for Windows. [Link]

-

Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene derivatives. Royal Society of Chemistry. [Link]

-

Halogen Bonding in Crystal Engineering - Semantic Scholar. Semantic Scholar. [Link]

-

A Guide to Using SHELXTL. University of Florida. [Link]

-

Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. National Science Foundation Public Access Repository. [Link]

-

Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different | Accounts of Chemical Research - ACS Publications. American Chemical Society. [Link]

-

Absorption Correction. National Institutes of Health. [Link]

-

SHELXS - Patterson Methods. SHELX Homepage. [Link]

-

The SHELX-97 Manual. SHELX Homepage. [Link]

-

The magic triangle goes MAD: experimental phasing with a bromine derivative - IUCr Journals. International Union of Crystallography. [Link]

-

SOP: CRYSTALLIZATION. University of Texas at Dallas. [Link]

-

Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D) - PMC. National Center for Biotechnology Information. [Link]

-

Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. CUNY Queensborough Community College. [Link]

-

Comprehensive structural analysis of bromine-substituted ferrocenyl chalcones - PubMed. National Center for Biotechnology Information. [Link]

-

Heavy Atom Compound Choices. Stanford Synchrotron Radiation Lightsource. [Link]

-

CCP4 School APS Chicago: shelx c/d/e Tutorial. MRC Laboratory of Molecular Biology. [Link]

-

Validation of Experimental Crystal Structures - CCDC. Cambridge Crystallographic Data Centre. [Link]

-

Ray-tracing analytical absorption correction for X-ray crystallography based on tomographic reconstructions - PMC. National Center for Biotechnology Information. [Link]

- Method for purifying a bromine compound - Google Patents.

-

Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations - IUCr Journals. International Union of Crystallography. [Link]

-

Intrinsic and Extrinsic Heavy Atom Effect on the Multifaceted Emissive Behavior of Cyclic Triimidazole - AIR Unimi. Università degli Studi di Milano. [Link]

-

The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical - Semantic Scholar. Semantic Scholar. [Link]

-

Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene - PMC. National Center for Biotechnology Information. [Link]

-

Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing. Longdom Publishing SL. [Link]

-

Pattersons, Locating Heavy Atoms, and SHELXC/D/E - Andrea Thorn - YouTube. YouTube. [Link]

-

In Vitro Demonstration of the Heavy-Atom Effect for Photodynamic Therapy | Journal of the American Chemical Society. American Chemical Society. [Link]

-

Crystal structure and Hirshfeld surface analysis of pinaverium bromide dihydrate | Powder Diffraction | Cambridge Core. Cambridge University Press. [Link]

-

Anomalous scattering factors f′ and f′′ for Br in brominated... - ResearchGate. ResearchGate. [Link]

-

Bromine K-Edge X-Ray Absorption Near-Edge Structure Analysis on Hydrobromide-Salt Crystals and the Solid Dispersion of Active Pharmaceutical Ingredients - PubMed. National Center for Biotechnology Information. [Link]

-

Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations - ResearchGate. ResearchGate. [Link]

-

An improved absorption correction procedure for X-ray intensity data from a poorly defined single crystal - ResearchGate. ResearchGate. [Link]

-

Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Royal Society of Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Comprehensive structural analysis of bromine-substituted ferrocenyl chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. e16.html [home.ccr.cancer.gov]

- 5. science.uct.ac.za [science.uct.ac.za]

- 6. longdom.org [longdom.org]

- 7. physics.emu.edu.tr [physics.emu.edu.tr]

- 8. SHELXS - Patterson Methods [chem.gla.ac.uk]

- 9. psi.ch [psi.ch]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. Ray-tracing analytical absorption correction for X-ray crystallography based on tomographic reconstructions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. platonsoft.nl [platonsoft.nl]

- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 19. CSD (Cambridge Structural Database) [udc.es]

- 20. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 21. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 22. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]

Investigating the Endocrine Disrupting Potential of Phthalate Derivatives

Executive Summary: The Phthalate Challenge

Phthalate esters (PAEs) are ubiquitous plasticizers used to impart flexibility to polyvinyl chloride (PVC). However, their non-covalent bonding allows them to leach into biological matrices, where they—and more critically, their mono-ester metabolites—act as Endocrine Disrupting Chemicals (EDCs).[1]

For drug development and toxicology professionals, the challenge is twofold:

-

Metabolic Activation: The parent diester is rarely the bioactive agent. In vivo hydrolysis generates mono-esters (e.g., DEHP

MEHP), which are the primary ligands for nuclear receptors. -

Pleiotropic Mechanisms: Phthalates do not act through a single pathway. They are simultaneously anti-androgenic, weakly estrogenic, and metabolic disruptors (obesogens) via PPAR activation.

This guide outlines a self-validating, multi-tier workflow to investigate these mechanisms, moving from in silico prediction to in vitro confirmation and analytical quantification.

Molecular Mechanisms of Action (MoA)

To design effective assays, one must understand the binding targets. Phthalates primarily disrupt endocrine function through three distinct pathways:

-

Androgen Receptor (AR) Antagonism: Phthalate mono-esters compete with dihydrotestosterone (DHT) for the AR ligand-binding domain (LBD), preventing the recruitment of co-activators and inhibiting gene transcription essential for male reproductive development (e.g., anti-Müllerian hormone).

-

Steroidogenesis Inhibition: Beyond receptor blocking, phthalates downregulate key enzymes (e.g., CYP17A1, CYP11B1) in the cholesterol-to-testosterone biosynthesis pathway.

-

PPAR Activation (The Obesogen Hypothesis): Mono-esters like MEHP are ligands for Peroxisome Proliferator-Activated Receptors (PPAR

and PPAR

Visualization: Phthalate Signaling Pathways[1][2]

Figure 1: The pleiotropic mechanism of action where phthalate metabolites diverge to disrupt both reproductive signaling and lipid metabolism.

Tier 1: In Silico Prioritization

Before wet-lab testing, use molecular docking to predict the binding affinity of phthalate derivatives against nuclear receptors. This saves resources by prioritizing high-risk congeners.

Protocol: Molecular Docking Workflow

Objective: Calculate Binding Free Energy (

-

Ligand Preparation:

-

Generate 3D structures of phthalate mono-esters (not diesters, as they are the active species).

-

Minimize energy using the MMFF94 force field.

-

Critical Step: Assign Gasteiger partial charges.

-

-

Receptor Preparation:

-

Download crystal structures from PDB (e.g., 2AM9 for Androgen Receptor, 3DZY for PPAR

). -

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens to stabilize the H-bond network.

-

-

Grid Generation:

-

Define the active site box centered on the native ligand (typically 20x20x20 Å).

-

-

Docking & Scoring:

-

Run docking algorithm (e.g., AutoDock Vina or Glide).

-

Validation: A reliable hit typically shows a binding affinity < -7.0 kcal/mol. Compare RMSD against the re-docked native ligand (Acceptance criteria: RMSD < 2.0 Å).

-

Tier 2: In Vitro Assessment (The Core)

This section details the two most critical assays for regulatory submission (OECD compliant).

Assay A: Stably Transfected Transactivation Assay (OECD TG 455)

Purpose: To detect Estrogen Receptor (ER) agonists/antagonists.[2]

Cell Line: HeLa-9903 (stably transfected with hER

Step-by-Step Protocol:

-

Cell Seeding: Seed cells at

cells/well in 96-well plates using phenol red-free medium (to avoid background estrogenicity) containing 5% charcoal-stripped FBS. -

Conditioning: Incubate for 3 hours to allow attachment.

-

Dosing:

-

Prepare 7 serial dilutions of the phthalate derivative (Range: 1 pM to 10

M). -

Vehicle Control: DMSO (Final concentration < 0.1% v/v).

-

Positive Control: 17

-Estradiol (1 nM).

-

-

Incubation: Expose cells for 24 hours at 37°C, 5% CO

. -

Cytotoxicity Counter-Screen (Crucial):

-

Before lysis, add WST-1 or MTT reagent to duplicate plates.

-

Why? A decrease in luciferase signal could be interpreted as "antagonism" when it is actually just cell death. Discard data if viability < 80%.

-

-

Luminescence Detection: Lyse cells and add luciferin substrate.[3] Measure Relative Light Units (RLU).

Assay B: H295R Steroidogenesis Assay (OECD TG 456)

Purpose: To detect interference with testosterone (T) and estradiol (E2) synthesis enzymes.[4] Cell Line: NCI-H295R (Human adrenocortical carcinoma).

Step-by-Step Protocol:

-

Acclimatization: Cultivate cells for 24 hours in 24-well plates.

-

Dosing: Apply test chemical for 48 hours.

-

Note: Unlike the reporter assay, this measures the production of hormones, not receptor binding.

-

-

Supernatant Collection: Remove medium and store at -80°C.

-

Quantification: Analyze T and E2 levels using competitive ELISA or LC-MS/MS.

-

Data Analysis: Normalize hormone production to the solvent control (set at 1.0).

Comparative Potency Data

The following table summarizes typical findings for common phthalates using these assays.

| Phthalate | Metabolite | ER Interaction (OECD 455) | Steroidogenesis (OECD 456) | Primary Effect |

| DEHP | MEHP | Inactive | Strong Inhibition | Anti-androgenic |

| DBP | MBP | Weak Agonist | Moderate Inhibition | Anti-androgenic |

| BBP | MBzP | Weak Agonist | Weak Inhibition | Estrogenic |

| DINP | MINP | Inactive | Weak Inhibition | Liver/Metabolic |

Tier 3: Analytical Validation (LC-MS/MS)

When moving to in vivo or epidemiological studies, you must measure the metabolites, not the parent compound.

Workflow: Urinary Metabolite Quantification

Target: Phthalate Monoesters (e.g., MEHP, MECPP).

Figure 2: Analytical workflow for quantifying phthalate metabolites in biological matrices.

Technical Insight:

-

Deconjugation: Phthalates are excreted as glucuronide conjugates. You must treat samples with

-glucuronidase (e.g., from E. coli K12) to release the free mono-ester for detection. -

Internal Standards: Use deuterated standards (e.g.,

C

References

-

OECD. (2016). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals, Section 4. Link

-

OECD. (2011).[5] Test No. 456: H295R Steroidogenesis Assay. OECD Guidelines for the Testing of Chemicals, Section 4. Link

-

U.S. EPA. (2012).[6] Phthalates Action Plan. U.S. Environmental Protection Agency.[6][7][8][9] Link

-

Latini, G., et al. (2006). Phthalate exposure and male infertility. Toxicology. Link

-

Desvergne, B., et al. (2009). PPAR-mediated activity of phthalates: A link to the obesity epidemic? Molecular and Cellular Endocrinology. Link

-

CDC. (2021). Phthalates Factsheet. National Biomonitoring Program. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. files.chemicalwatch.com [files.chemicalwatch.com]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Evaluation of a high-throughput H295R homogenous time resolved fluorescence assay for androgen and estrogen steroidogenesis screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 7. cpsc.gov [cpsc.gov]

- 8. EPA Targets Five Phthalates in New Plan to Curb Workplace and Environmental Risks | TTI Environmental, Inc. [ttienvinc.com]

- 9. epa.gov [epa.gov]

Synthesis of Bis(4'-bromophenacyl) phthalate from phthalic anhydride

Technical Application Note: High-Purity Synthesis of Bis(4'-bromophenacyl) Phthalate

Abstract

This application note details the protocol for synthesizing Bis(4'-bromophenacyl) phthalate starting from phthalic anhydride. This transformation is a classic method for the qualitative identification of dicarboxylic acids and serves as a critical reference standard in HPLC analysis of phthalate esters. The protocol utilizes a two-step sequence: alkaline hydrolysis of the anhydride followed by an SN2 nucleophilic substitution with 4-bromophenacyl bromide. We prioritize high-yield isolation and purity, validated by melting point characterization.

Introduction & Mechanistic Principles

The synthesis of phenacyl esters is a cornerstone technique in organic analysis for characterizing carboxylic acids. While modern spectroscopy (NMR, MS) has superseded some derivative-based identification, these crystalline esters remain vital for:

-

HPLC Standards: Providing UV-active chromophores (phenacyl groups) for sensitive detection of non-UV-active acids.

-

Protecting Groups: Masking carboxylic acids during complex synthesis.

The Chemistry:

The reaction proceeds via the carboxylate anion acting as a nucleophile. Phthalic anhydride is first hydrolyzed to the dicarboxylate salt. Subsequently, the carboxylate oxygen attacks the

-

Step 1: Hydrolysis:

-

Step 2: Esterification:

Reaction Scheme & Pathway

The following diagram illustrates the chemical transformation and the logical flow of the experimental procedure.

Figure 1: Reaction pathway from anhydride hydrolysis to bis-ester formation.

Materials & Equipment

| Reagent | Grade | Role | Hazard Note |

| Phthalic Anhydride | >99% | Precursor | Irritant, sensitizer |

| 4-Bromophenacyl Bromide | >98% | Alkylating Agent | Lachrymator, skin irritant |

| Sodium Hydroxide (NaOH) | 10% aq. | Base | Corrosive |

| Ethanol (95%) | ACS | Solvent | Flammable |

| Phenolphthalein | Indicator | pH Monitor | - |

Equipment:

-

50 mL Round-bottom flask (RBF)

-

Reflux condenser[1]

-

Heating mantle or oil bath

-

Vacuum filtration setup (Büchner funnel)

-

Melting point apparatus

Experimental Protocol

Phase 1: Preparation of Disodium Phthalate (Salt Formation)

Rationale: Phthalic anhydride is not nucleophilic. It must be converted to the phthalate dianion to react with the alkyl halide.

-

Weighing: Place 0.5 g (~3.4 mmol) of phthalic anhydride into a 50 mL round-bottom flask.

-

Hydrolysis: Add 5 mL of water and roughly 0.5 mL of 10% NaOH solution.

-

Neutralization: Add a drop of phenolphthalein indicator. Continue adding 10% NaOH dropwise with swirling until the solution turns a faint, permanent pink (indicating the formation of the disodium salt).

-

Critical Control Point: Do not add excess NaOH. Excess hydroxide will hydrolyze the alkylating agent (p-bromophenacyl bromide) to the corresponding alcohol, contaminating the product. If the solution is too pink, add dilute HCl dropwise until it is just colorless, then back-titrate with NaOH to the faintest pink.

-

Phase 2: Esterification (The SN2 Reaction)

-

Reagent Addition: Dissolve 2.0 g (~7.2 mmol) of 4-bromophenacyl bromide in 10 mL of warm 95% ethanol.

-

Note: A slight excess (2.1 equivalents) is used to drive the reaction to completion, as we are forming a bis ester.

-

-

Mixing: Pour the ethanolic reagent solution into the aqueous phthalate salt solution in the RBF.

-

Reflux: Attach the reflux condenser. Heat the mixture to reflux (approx. 80-85°C) for 60 minutes .

-

Observation: The mixture may become turbid as the less soluble diester begins to form, though often it precipitates upon cooling.

-

Phase 3: Isolation and Purification

-

Precipitation: Allow the reaction mixture to cool to room temperature. If crystals do not form immediately, scratch the side of the flask with a glass rod or cool in an ice bath for 15 minutes.

-

Filtration: Collect the crude solid via vacuum filtration.

-

Washing: Wash the precipitate with 5 mL of cold water (to remove NaBr and unreacted phthalate) followed by 5 mL of cold 50% ethanol (to remove unreacted p-bromophenacyl bromide).

-

Recrystallization:

-

Transfer the crude solid to a clean flask.

-

Dissolve in the minimum amount of hot ethanol (or a mixture of ethanol/toluene if solubility is low).

-

Allow to cool slowly to generate high-purity crystals.

-

Filter and dry in a desiccator.

-

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Results

The purity of the synthesized ester is primarily validated via melting point determination.

| Parameter | Specification | Notes |

| Appearance | White crystalline solid | Needles or platelets |

| Melting Point (Lit.) | 165°C | Distinct from mono-ester or reagents |

| Solubility | Insoluble in water; Soluble in hot EtOH, Toluene |

Data Interpretation:

-

MP < 160°C: Indicates incomplete reaction (mono-ester presence) or contamination with p-bromophenacyl alcohol (MP ~140°C) or p-bromophenacyl bromide (MP ~109°C).

-

MP > 160°C: Confirms formation of the bis-ester derivative.

Expert Insights & Troubleshooting

-

Acidity Control: The most common failure mode is using too much base. High pH causes the hydrolysis of the phenacyl bromide reagent into p-bromophenacyl alcohol. The solution must be practically neutral (faint pink phenolphthalein) before adding the reagent.

-

Solubility Issues: Phthalate salts can be sparingly soluble in high-alcohol concentrations. If the salt precipitates out upon adding the ethanolic reagent, add a minimum amount of water to redissolve it before refluxing.

-

Differentiation: This protocol specifically targets the Bis derivative. Monocarboxylic acids (like benzoic acid) form esters with lower melting points (e.g., p-bromophenacyl benzoate MP ~119°C). The high MP of the phthalate (165°C) makes it an excellent derivative for identification.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for p-bromophenacyl esters of carboxylic acids).

-

Judefind, W. L., & Reid, E. E. (1920). Identification of Acids. V. Para-Halogen Phenacyl Esters. Journal of the American Chemical Society, 42(5), 1043–1055. Link

- Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1964). The Systematic Identification of Organic Compounds. Wiley.

-

University of the Pacific. (1942). A study of methods of preparation of phthalaldehyde. Scholarly Commons. (Cites MP of p-bromophenacyl phthalate as 165°C). Link

Sources

Application Note: High-Sensitivity HPLC Determination of Phthalic Acid via Bis(4'-bromophenacyl) Phthalate Derivatization

This Application Note is structured to address the specific technical requirements of analyzing Phthalic Acid (and related dicarboxylic acids) by converting them into their highly detectable ester form: Bis(4'-bromophenacyl) phthalate .

Note on Nomenclature & Role:

While the prompt refers to "Bis(4'-bromophenacyl) phthalate" as the derivatizing agent, chemically, this compound is the reaction product (the derivative). The actual derivatizing reagent used to generate this compound is 4-Bromophenacyl Bromide (also known as

Abstract & Principle

The analysis of Phthalic Acid (a polar, dicarboxylic degradation product of phthalate plasticizers) is often hindered by its poor retention on standard C18 columns and lack of distinctive detection characteristics in complex matrices.

This protocol details the derivatization of Phthalic Acid using 4-Bromophenacyl Bromide (p-BPB) to form Bis(4'-bromophenacyl) phthalate . This transformation achieves three critical analytical goals:

-

Enhanced Lipophilicity: Converts the polar dicarboxylic acid into a neutral, hydrophobic diester, allowing robust retention and separation on Reverse-Phase (RP) columns.

-

UV Sensitization: The introduction of two phenacyl chromophores significantly increases molar absorptivity at 254 nm, lowering the Limit of Detection (LOD).

-

Selectivity: The specific formation of the bis-ester shifts the analyte away from the solvent front and common acidic interferences.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (

Reaction Scheme:

Visual Workflows (Graphviz)

Figure 1: Reaction Mechanism & Logic

This diagram illustrates the chemical transformation and the critical role of the crown ether catalyst.

Caption: Mechanism of Bis(4'-bromophenacyl) phthalate formation via Crown Ether catalysis.

Figure 2: Experimental Workflow

The step-by-step operational flow for the analyst.

Caption: Operational workflow for the derivatization and analysis of Phthalic Acid.

Experimental Protocol

Reagents and Equipment

-

Reagent A (Derivatizing Agent): 4-Bromophenacyl bromide (10 mg/mL in Acetonitrile). Store in amber glass; prepare fresh weekly.

-

Reagent B (Catalyst): 18-Crown-6 ether (2.5 mg/mL in Acetonitrile).

-

Base: Potassium Carbonate (

) or Potassium Bicarbonate ( -

Solvent: HPLC-grade Acetonitrile (ACN).

-

Heating Block: Capable of maintaining

. -

Vials: 5 mL reaction vials with PTFE-lined screw caps.

Derivatization Procedure

This procedure is designed to ensure complete conversion of the dicarboxylic acid to the bis-ester.

-

Sample Preparation:

-

Reagent Addition:

-

Add 500

L of Reagent A (p-BPB). -

Add 500

L of Reagent B (18-Crown-6). -

Add ~5-10 mg of solid

. (Excess solid base ensures non-acidic conditions without adding water).

-

-

Reaction:

-

Cap the vial tightly and vortex for 30 seconds.

-

Place in the heating block at 80°C for 45 minutes .

-

Self-Validation Check: The solution should remain clear or slightly cloudy due to the solid base. If it turns dark brown, the temperature is too high or the reagents are degrading.

-

-

Work-up:

-

Remove from heat and allow to cool to room temperature (approx. 10 mins).

-

(Optional) If the p-BPB concentration is extremely high, add 100

L of 5% acetic acid to quench unreacted alkoxide, though this is rarely necessary for UV detection. -

Filter the supernatant through a 0.2

m PTFE syringe filter into an HPLC autosampler vial.

-

HPLC Conditions

The Bis(4'-bromophenacyl) phthalate is a highly hydrophobic molecule. A gradient elution is required to elute excess reagent early and retain the bis-ester.

| Parameter | Setting |

| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus, 150 mm x 4.6 mm, 3.5 |

| Mobile Phase A | Water (Milli-Q) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 10 - 20 |

| Detection | UV-Vis / DAD at 254 nm (Reference: 360 nm) |

| Column Temp | 30°C |

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 50% | Injection |

| 2.0 | 50% | Isocratic Hold (Elute polar impurities) |

| 15.0 | 100% | Linear Gradient to 100% B |

| 20.0 | 100% | Hold (Elute Bis-Ester & Wash) |

| 21.0 | 50% | Re-equilibration |

| 25.0 | 50% | End of Run |

Data Analysis & Interpretation

Chromatographic Profile[3][4]

-

Excess Reagent (p-BPB): Elutes relatively early (approx. 6–8 minutes depending on gradient).

-

By-products: Hydrolysis products (p-bromophenacyl alcohol) may appear if moisture was present.

-

Target Analyte (Bis-Ester): The Bis(4'-bromophenacyl) phthalate will elute late in the chromatogram (approx. 14–18 minutes) due to the addition of two hydrophobic phenacyl groups.

Quantification

Quantification should be performed using the External Standard Method .

-

Standard Synthesis: It is recommended to synthesize or purchase a pure standard of Bis(4'-bromophenacyl) phthalate to create a calibration curve.

-

Synthesis for Standard: React 100 mg Phthalic acid with 300 mg p-BPB using the protocol above. Recrystallize the product from Ethanol/Water to obtain pure white needles (MP ~153°C).

-

-

Calibration: Prepare a 5-point calibration curve of the derivative (0.1

g/mL to 50 -

Calculation:

(Where

Troubleshooting & Critical Success Factors

| Issue | Probable Cause | Corrective Action |

| Low Yield / Small Peak | Moisture in sample or solvent. | Ensure rigorous drying of sample (N2 blowdown). Use anhydrous ACN.[2] |

| Split Peaks | Mono-ester formation. | Reaction time too short or insufficient reagent. Increase p-BPB ratio to >4:1 molar excess. |

| Noisy Baseline | Excess unreacted reagent. | The reagent absorbs at 254nm. Ensure the gradient separates the reagent (early) from the bis-ester (late). |

| Precipitate in HPLC | K2CO3 carryover. | Ensure 0.2 |

References

-

Durst, H. D., Milano, M., Kikta, E. J., Connelly, S. A., & Grushka, E. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet and fluorescence detection in liquid chromatography. Analytical Chemistry, 47(11), 1797-1801.

-

Borch, R. F. (1975).[2] Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography. Analytical Chemistry, 47(14), 2437-2439.[2]

-

Thermo Fisher Scientific. (n.d.).[3] p-Bromophenacyl-8™ Reagent Product Information.

-

Ahmed, M. S., et al. (1980). Use of p-bromophenacyl bromide to enhance ultraviolet detection of water-soluble organic acids in high-performance liquid chromatographic analysis.[2] Journal of Chromatography A, 192(2), 387-393.

Sources

Application Note: High-Sensitivity Derivatization of Carboxylic Acids via Bromophenacyl Reagents

Methodology: Crown Ether-Catalyzed Esterification for HPLC-UV Analysis

Abstract & Scope

This application note details a robust protocol for the derivatization of carboxylic acids (fatty acids, prostaglandins, and organic acids) using 4-Bromophenacyl Bromide (p-BPB) . Native carboxylic acids lack strong chromophores, making UV detection insensitive. This protocol introduces a phenacyl moiety, increasing UV absorptivity (

Crucially, this guide utilizes 18-Crown-6 ether catalysis . Unlike standard base-catalyzed esterification, the inclusion of a crown ether acts as a Phase Transfer Catalyst (PTC) and anion activator, sequestering the potassium cation and generating a "naked," highly nucleophilic carboxylate anion. This modification significantly lowers reaction times and increases yields in aprotic solvents.

Target Audience: Analytical Chemists, DMPK Scientists, and Lipidomics Researchers.

Scientific Foundation: The "Naked Anion" Mechanism

The Challenge

Carboxylic acids exist as dimers or solvated ions in solution. In standard nucleophilic substitution, the counter-ion (e.g.,

The Solution: Crown Ether Activation

This protocol relies on the Durst-Borch Mechanism .

-

Ion Pairing: We use Potassium (

) salts (via -

Charge Separation: The crown ether encapsulates the

, dissolving the salt in organic solvents (Acetonitrile). -

Naked Anion: The carboxylate anion (

) is left without a tight counter-ion shell. This "naked" anion is extremely reactive toward the alkyl halide (p-BPB) in an

Reaction Scheme Visualization

The following diagram illustrates the mechanistic pathway and the role of the crown ether.

Caption: Figure 1. The Crown Ether-mediated activation mechanism. The 18-Crown-6 sequesters the potassium ion, leaving the carboxylate anion 'naked' and highly nucleophilic for the SN2 attack on p-BPB.

Critical Parameters & Reagents

Reagent Preparation Table

| Reagent | Concentration | Preparation Notes | Role |

| p-BPB Solution | 20 mg/mL (72 mM) | Dissolve in HPLC-grade Acetonitrile (ACN) . Prepare fresh weekly. Store in amber glass (light sensitive). | Derivatizing Agent (Chromophore) |

| 18-Crown-6 | 5 mg/mL (19 mM) | Dissolve in ACN. Highly hygroscopic; keep desiccated. | Phase Transfer Catalyst |

| KHCO3 | Solid / Powder | Use fine powder. | Base (Generates K-salt) |

| Internal Standard | 1 mg/mL | Rec: Heptadecanoic acid (C17:0) (if analyzing fatty acids). | Quantification Reference |

Solvent Selection

-

Primary: Acetonitrile (ACN). It is aprotic and polar enough to dissolve the reagents but does not solvate the anion strongly, maximizing reactivity.

-

Avoid: Alcohols (Methanol/Ethanol) during the reaction step. They are nucleophiles and will compete with the carboxylic acid, forming methyl/ethyl esters of the reagent.

-

Moisture: The reaction must be anhydrous . Water solvates the anion, killing the reaction rate.

Standard Operating Procedure (SOP)

Phase 1: Sample Preparation & Neutralization

-

Dissolution: Dissolve the sample (containing ~0.05 mmol total acids) in 1.0 mL of Methanol.

-

Internal Standard: Add 50 µL of Internal Standard solution.

-

Neutralization: Add solid

(approx 10 mg, excess) or titrate with-

Why: We must form the potassium salt (

) before adding the crown ether.

-

-

Drying (CRITICAL): Evaporate the Methanol completely under a stream of Nitrogen (

) at 50°C.-

Why: Methanol interferes with the reaction. The residue should be a dry potassium salt.

-

Phase 2: Derivatization Reaction

-

Reconstitution: Add 1.0 mL of the 18-Crown-6 solution (in ACN) to the dry residue. Vortex to solubilize the salt (the crown ether helps pull it into solution).

-

Reagent Addition: Add 0.5 mL of p-BPB solution .

-

Molar Ratio: Aim for roughly 2:1 excess of Reagent to Acid.

-

-

Incubation: Cap the vial tightly. Heat at 80°C for 30 minutes in a heating block.

-

Note: Reaction is usually complete in 15 mins, but 30 mins ensures completion for sterically hindered acids.

-

Phase 3: Quenching & Cleanup

-

Cooling: Allow to cool to room temperature.

-

Filtration: Filter through a 0.45 µm PTFE syringe filter to remove excess solid

and unreacted carbonates. -

Dilution: Dilute 1:10 with mobile phase (ACN/Water) prior to injection to prevent column overload from the excess reagent.

Experimental Workflow Diagram

Caption: Figure 2. Step-by-step experimental workflow for the derivatization of carboxylic acids.

HPLC Analysis & Data Interpretation

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic or Gradient ACN / Water.

-

Typical: 80:20 ACN:Water for long-chain fatty acids.

-

Gradient: 50% ACN to 100% ACN over 20 mins for mixed acid profiles.

-

-

Detection: UV @ 254 nm .

-

Flow Rate: 1.0 - 1.5 mL/min.

Expected Results

-

Reagent Peak: p-BPB elutes early (more polar than the esters).

-

Derivatives: Phenacyl esters elute in order of increasing hydrophobicity (Chain length).

-

Sensitivity: Detection limits are typically in the low picomole to femtomole range (1–10 ng).

Troubleshooting Guide (Self-Validating)

| Observation | Root Cause | Corrective Action |

| Low Yield / Small Peaks | Moisture in reaction. | Ensure Step 1 (Drying) is absolute. Use anhydrous ACN. |

| Double Peaks | Isomerization or Hydrolysis. | Reduce reaction temp to 60°C. Ensure sample is neutral, not strongly alkaline. |

| Huge Solvent Front | Excess p-BPB reagent. | This is normal. Ensure your analyte elutes after the reagent peak (adjust Mobile Phase %ACN). |

| Precipitate in Vial | KBr formation (Byproduct). | Normal. Filter before injection to protect the HPLC injector. |

References

-

Durst, H. D., Milano, M., Kikta, E. J., Connelly, S. A., & Grushka, E. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Analytical Chemistry, 47(11), 1797–1801. [Link]

-

Borch, R. F. (1975).[1] Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography. Analytical Chemistry, 47(14), 2437–2439.[1] [Link]

-

Ahmed, M. S., et al. (1980). Use of p-bromophenacyl bromide to enhance ultraviolet detection of water-soluble organic acids.[1] Journal of Chromatography A, 192(2), 387-393. [Link]

Sources

Technical Guide: Applications of Bromophenacyl Compounds in Organic Synthesis

Introduction & Reactivity Profile

Bromophenacyl compounds, specifically

The core structure, typified by

-

SN2 Electrophile: The

-methylene carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the carbonyl and the phenyl ring (enhanced by the para-bromo substituent). -

1,2-Bis-electrophile Equivalent: In heterocycle synthesis, the carbonyl carbon acts as a secondary electrophilic site after the initial displacement of the bromide.

Critical Safety Advisory (Lachrymator): These compounds are potent lachrymators (tear gas agents). They alkylate TRPA1 ion channels in sensory nerves. All protocols described below must be performed in a functioning fume hood.

Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from a bromophenacyl scaffold.

Caption: Divergent synthetic pathways for p-bromophenacyl bromide. The reagent serves as a lynchpin for protection, heterocycle formation, and analysis.

Module A: Carboxylic Acid Protection (The Phenacyl Ester)[1][2][3]

The phenacyl ester is a robust protecting group for carboxylic acids. It is particularly valuable because it is orthogonal to acid-labile groups (like Boc) and base-labile groups (like methyl esters), and it confers high crystallinity to the substrate, aiding in purification or X-ray crystallography.

Mechanism & Rationale

The formation is a classic SN2 substitution. The para-bromo substituent increases the acidity of the

Cleavage Methods:

-

Chemical Reduction: Zinc dust in Acetic Acid (Zn/AcOH).

-

Photolysis: Phenacyl esters are photolabile. Irradiation (>300 nm) excites the carbonyl to a triplet state, leading to radical cleavage and rearrangement (related to the photo-Favorskii rearrangement).

Protocol: Synthesis of Phenacyl Esters

Standardized for 1.0 mmol scale.

Reagents:

-

Carboxylic Acid Substrate (1.0 equiv)

- -Bromophenacyl Bromide (1.05 equiv)

-

Triethylamine (Et3N) or Dicyclohexylamine (1.1 equiv)

-

Solvent: Acetone or Acetonitrile (MeCN)

Step-by-Step:

-

Dissolution: Dissolve 1.0 mmol of the carboxylic acid in 5 mL of acetone or MeCN.

-

Deprotonation: Add 1.1 mmol of Et3N. Stir for 5 minutes at room temperature to generate the carboxylate anion.

-

Addition: Add 1.05 mmol of

-bromophenacyl bromide in one portion. -

Reaction:

-

For reactive acids: Stir at room temperature for 2–4 hours.

-

For sterically hindered acids: Reflux (approx. 60–80°C) for 1–2 hours.

-

-

Monitoring: Check TLC (silica gel). The starting bromide is less polar than the ester product.

-

Workup:

-

Evaporate solvent.[1]

-

Redissolve residue in EtOAc (20 mL).

-

Wash with 1M HCl (to remove amine salts), then sat. NaHCO3, then Brine.

-

-

Crystallization: The crude residue often crystallizes upon trituration with cold ethanol or hexane.

Protocol: Cleavage (Deprotection)

Method: Zinc Reduction (Zn/AcOH)

-

Dissolve the phenacyl ester in Glacial Acetic Acid (10 mL per gram).

-

Add activated Zinc dust (5–10 equiv).

-

Stir vigorously at room temperature for 1–3 hours.

-

Filter off the zinc.

-

Concentrate the filtrate. The residue contains the free acid and acetophenone byproduct.

-

Purify by base extraction (extract acid into NaHCO3, wash organics, acidify aqueous layer, extract acid).

Module B: Heterocycle Synthesis (Hantzsch Thiazole)[5][6]

The Hantzsch Thiazole Synthesis is the most reliable method for constructing thiazole rings, a pharmacophore found in numerous FDA-approved drugs (e.g., Dasatinib). Bromophenacyl bromide acts as the

Mechanism

The reaction proceeds through a cascade sequence:

-

Thio-alkylation: The sulfur of the thioamide/thiourea attacks the

-carbon (SN2). -

Cyclization: The nitrogen attacks the carbonyl carbon.[2][3]

-

Dehydration: Loss of water drives aromatization.

Caption: Stepwise mechanistic flow of the Hantzsch Thiazole Synthesis.

Protocol: Synthesis of 2-Amino-4-(p-bromophenyl)thiazole

Reagents:

- -Bromophenacyl Bromide (5.0 mmol, ~1.39 g)

-

Thiourea (7.5 mmol, ~0.57 g)

-

Solvent: Ethanol (absolute, 20 mL)

Step-by-Step:

-

Setup: In a 50 mL round-bottom flask, combine the bromide and thiourea in ethanol.

-

Reflux: Attach a condenser and heat to reflux (78°C) for 60–90 minutes. The solution will typically turn clear then precipitate the hydrobromide salt of the thiazole.

-

Cooling: Allow the mixture to cool to room temperature.

-

Isolation (Option A - Salt): Filter the precipitate directly to obtain the thiazole hydrobromide.

-

Isolation (Option B - Free Base):

-

Pour the reaction mixture into 50 mL of 5% Na2CO3 (aqueous).

-

Stir for 15 minutes. The solid will neutralize and become the free base.

-

Filter the solid, wash with water (3 x 20 mL), and air dry.

-

-

Characterization:

-

MP: 166–168°C (Lit. value for free base).

-

NMR: Look for the thiazole proton singlet around

7.0 ppm.

-

Module C: Analytical Derivatization (HPLC)

Fatty acids (FAs) lack strong chromophores, making UV detection difficult. Derivatization with

Derivatization Protocol (Crown Ether Catalysis)

Adapted from Durst et al. and commercial protocols.

Reagents:

-

Fatty Acid Sample (approx.[4] 0.1–1.0 mg)

-

Reagent A:

-Bromophenacyl bromide (10 mg/mL in Acetonitrile) -

Catalyst: 18-Crown-6 (5 mg/mL in Acetonitrile)

-

Base: KHCO3 (solid)

Workflow:

-

Preparation: In a derivatization vial, dissolve the fatty acid residue in 100

L of Reagent A and 100 -

Activation: Add a small excess of solid KHCO3 (approx. 2–5 mg). The crown ether solubilizes the potassium, creating a "naked" carboxylate anion for rapid reaction.

-

Heating: Cap tightly and heat at 80°C for 30 minutes.

-

Cooling: Cool to room temperature.

-

Filtration: Filter through a 0.45

m PTFE filter to remove excess solid base. -

HPLC Injection: Inject directly onto a C18 column.

-

Detection: UV @ 254 nm.

-

Mobile Phase: Acetonitrile/Water gradient.[5]

-

Safety & Handling Protocol

Hazard Class: Severe Lachrymator, Skin Corrosive.

| Hazard | Consequence | Mitigation |

| Inhalation | Severe respiratory irritation, tearing. | Always use a fume hood.[6] Keep sash low. |

| Skin Contact | Chemical burns, potential sensitization.[7] | Double nitrile gloves. Wear a lab coat. |

| Eye Contact | Corneal damage, blindness risk. | Chemical splash goggles (not just safety glasses). |

Decontamination Procedure (Spills): Do not simply wipe with paper towels (this spreads the lachrymator).

-

Neutralization Solution: Prepare a solution of 5% Sodium Thiosulfate or dilute bleach (Sodium Hypochlorite).

-

Application: Cover the spill with the solution. The nucleophilic thiosulfate/hypochlorite destroys the alkylating potential of the bromide.

-

Cleanup: After 10 minutes, wipe up with absorbent pads and dispose of as hazardous chemical waste.

References

-

Judefind, W. L., & Reid, E. E. (1920). Identification of Acids. V. Para-Halogen Phenacyl Esters. Journal of the American Chemical Society, 42(5), 1043–1055. Link

-

Durst, H. D., et al. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Analytical Chemistry, 47(11), 1797–1801. Link

-

Organic Syntheses. (1930). p-Bromophenacyl Bromide.[1][8][9][10] Org. Synth. 10, 12. Link

-

Givens, R. S., et al. (2003). Photoremovable Protecting Groups.[11] CRC Handbook of Organic Photochemistry and Photobiology. Link

-

Thermo Fisher Scientific. (n.d.). p-Bromophenacyl-8 Reagent Protocol. Link

-

Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halogenketonen. Berichte der deutschen chemischen Gesellschaft. Link

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. hplc.eu [hplc.eu]

- 5. Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. Sci-Hub. Phenacyl Xanthates: A Photoremovable Protecting Group for Alcohols under Visible Light / Asian Journal of Organic Chemistry, 2019 [sci-hub.box]

Analytical methods for the quantification of phthalate esters in samples

Overcoming Background Contamination and Matrix Effects in Drug Development and Environmental Analysis

Executive Summary

Phthalate esters (PAEs) are ubiquitous plasticizers used to impart flexibility to polyvinyl chloride (PVC) and other polymers. In drug development and environmental safety, quantifying PAEs is critical due to their endocrine-disrupting potential.[1] However, the analysis of PAEs represents a unique paradox in analytical chemistry: the primary challenge is not the sensitivity of the detector, but the ubiquity of the analyte in the laboratory environment.

This Application Note provides a rigorous, self-validating protocol for the quantification of PAEs (e.g., DEHP, DBP, BBP) using GC-MS/MS and LC-MS/MS. It prioritizes the "Zero-Blank" philosophy—a system designed to eliminate false positives caused by leaching from labware, solvents, and septa.

The "Zero-Blank" Directive: Contamination Control

Expert Insight: Standard laboratory "clean" protocols are insufficient for phthalate analysis. A single plastic pipette tip or a Parafilm seal can introduce phthalate levels exceeding the method detection limit (MDL) by orders of magnitude.

Laboratory Environment & Hardware

-

Glassware Preparation: All glassware must be washed with detergent, rinsed with acetone/hexane, and baked at 400°C for 4 hours to thermally degrade residual organic plasticizers.

-

Solvent Purity: Use only "Residue Analysis" or "Capillary GC" grade solvents. Test every new lot by concentrating 100 mL to 1 mL and injecting it before use.

-

Hardware Replacement:

-

Replace all PTFE/PVC tubing on N2 blow-down evaporators with stainless steel or PEEK .

-

Prohibited Items: Parafilm, plastic pipette tips (unless certified phthalate-free), plastic wash bottles, and rubber septa. Use aluminum foil (baked) for sealing.[2]

-

Visualization: Contamination Control Workflow

Figure 1: The "Zero-Blank" workflow ensures that background noise is eliminated before samples are even touched.

Protocol A: Quantification of Parent Esters (GC-MS/MS)

Target Analytes: DMP, DEP, DBP, BBP, DEHP, DnOP. Matrices: Drug formulations, packaging extracts, environmental water, solids.

Sample Preparation

The choice of extraction method depends heavily on the matrix state.

Method A1: Aqueous Samples (SPE)

Recommended for: Drinking water, IV solutions, liquid drug formulations.

-

Conditioning: Use Glass or PTFE cartridges (avoid standard PP cartridges). Condition with 6 mL Methanol followed by 6 mL Water (pH < 2).

-

Loading: Load 500 mL sample at 5-10 mL/min.

-

Washing: Wash with 5 mL 10% Methanol in water to remove polar interferences. Crucial: Dry cartridge under high vacuum for 20 mins to remove residual water (water interferes with GC derivatization/injection).

-

Elution: Elute with 2 x 3 mL Ethyl Acetate or Methylene Chloride.

-

Concentration: Evaporate to 1 mL under gentle Nitrogen stream (using stainless steel needle).

Method A2: Solid Matrices (Ultrasonic Extraction)

Recommended for: Tablets, soil, sediment, packaging material.

-

Weighing: Weigh 1.0 g of homogenized solid into a glass centrifuge tube.

-

Extraction: Add 10 mL Hexane:Acetone (1:1).

-

Sonication: Sonicate for 30 mins at <30°C (heat degrades thermally labile esters).

-

Cleanup: If the matrix is complex (e.g., lipids in food/tissue), pass the extract through an Alumina or Florisil column to remove fats which foul the GC inlet.

Instrumental Parameters (GC-MS)

Gas Chromatography coupled with Mass Spectrometry is the gold standard due to the high volatility of parent esters.

-

Instrument: Agilent 7890/5977 or equivalent.

-

Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm) or equivalent low-bleed 5% phenyl phase.

-

Inlet: Splitless mode, 280°C. Note: Use a glass wool liner to trap non-volatiles, but change it every 20 injections to prevent adsorption.

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).[3]

-

Oven Program:

-

60°C (hold 1 min)

-

Ramp 20°C/min to 220°C

-

Ramp 5°C/min to 300°C (hold 5 min) Total Run Time: ~25 mins.

-

Data Acquisition: SIM/MRM Table

To achieve maximum sensitivity and selectivity, use Selected Ion Monitoring (SIM) or MRM.

| Analyte | Retention Time (min) | Quant Ion (m/z) | Qualifier Ions (m/z) |

| Dimethyl Phthalate (DMP) | 6.45 | 163 | 77, 194 |

| Diethyl Phthalate (DEP) | 7.80 | 149 | 177, 150 |

| Dibutyl Phthalate (DBP) | 10.15 | 149 | 223, 205 |

| Benzylbutyl Phthalate (BBP) | 14.20 | 149 | 91, 206 |

| Bis(2-ethylhexyl) Phthalate (DEHP) | 16.50 | 149 | 167, 279 |

| Di-n-octyl Phthalate (DnOP) | 18.10 | 149 | 279, 261 |

| D4-DEHP (Internal Standard) | 16.48 | 153 | 171 |

Note: m/z 149 is the characteristic phthalic anhydride ion common to most phthalates. Chromatographic separation is essential to distinguish them.

Protocol B: Biological Metabolites (LC-MS/MS)

Target Analytes: MEHP, MBP, MiBP (Mono-esters). Context: In biological systems (urine/blood), parent diesters are rapidly metabolized to monoesters and glucuronide conjugates. GC-MS is unsuitable without derivatization; LC-MS/MS is preferred.

Enzymatic Deconjugation

-

Aliquot: 200 µL Urine/Serum.

-

Enzyme Addition: Add 50 µL

-glucuronidase (E. coli K12). -

Incubation: 37°C for 90 minutes. Causality: This breaks the glucuronide bond, releasing the free monoester for analysis.

-

Quench: Add 200 µL Acetonitrile to precipitate proteins and stop the reaction.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 1.8 µm particle size.

-

Mobile Phase A: 0.1% Acetic Acid in Water.[4]

-

Mobile Phase B: Acetonitrile.

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (Monoesters are acidic).

Quality Assurance & Self-Validation

Every analytical batch must include the following to be considered valid:

-

Method Blank (MB): Process a "blank" matrix (e.g., HPLC water) exactly as a sample.

-

Pass Criteria: Analyte concentration < 1/3 of the LOQ.

-

-

Internal Standard (IS): Spike Deuterated Phthalates (e.g., d4-DEHP, d4-DBP) into every sample prior to extraction.

-

Purpose: Corrects for extraction loss and injection variability.

-

Pass Criteria: Recovery 70-130%.

-

-

Matrix Spike (MS): Spike known standard into a real sample.

-

Purpose: Assess matrix suppression/enhancement.

-

-

System Suitability Test (SST): Inject a mid-level standard at the start.

-

Pass Criteria: RSD < 5% for area counts; Tailing Factor < 1.5.

-

Analytical Workflow Diagram

Figure 2: End-to-end analytical workflow emphasizing the early introduction of Internal Standards for robust quantification.

References

-

U.S. Environmental Protection Agency (EPA). (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[5] Washington, DC.

-

International Organization for Standardization (ISO). (2004).[6][7] ISO 18856:2004 Water quality — Determination of selected phthalates using gas chromatography/mass spectrometry.[6][7][8]

-

Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: Phthalate Metabolites in Urine (Method 6306.06).

-

Guo, Y., & Kannan, K. (2012). Challenges encountered in the analysis of phthalate esters in environmental samples. Journal of Chromatography A.

-

European Commission. (2011). Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food.[9]

Sources

- 1. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry [stacks.cdc.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. oiv.int [oiv.int]

- 4. wwwn.cdc.gov [wwwn.cdc.gov]

- 5. SW-846 Test Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD) | Hazardous Waste Test Methods / SW-846 | US EPA [19january2021snapshot.epa.gov]

- 6. ISO 18856:2004 Water quality — Determination of selected phthalates u [shop.standards.ie]

- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. gcms.cz [gcms.cz]

Application Note: High-Specificity LC-MS/MS Analysis of Phthalic Acid via Bis(4'-bromophenacyl) Ester Derivatization

Executive Summary

This application note details a robust protocol for the quantification of Phthalic Acid (and its isomers Isophthalic and Terephthalic acid) by converting them into their Bis(4'-bromophenacyl) esters .

Phthalic acid is a polar dicarboxylic acid often resulting from the hydrolysis of phthalate plasticizers. Direct Reverse-Phase (RP) LC-MS analysis is plagued by poor retention on C18 columns and weak ionization efficiency in negative mode ESI.

By derivatizing with 4-Bromophenacyl Bromide (PBPB) , we achieve three critical analytical advantages:

-

Enhanced Hydrophobicity: The addition of two phenacyl groups allows for strong retention and separation on standard C18 columns.

-

Positive Mode Ionization: The ester functionality facilitates high-sensitivity detection in ESI+ mode (

or -

The "Twin-Bromine" Signature: The incorporation of two bromine atoms creates a unique 1:2:1 isotopic pattern (

,

Chemical Principle & Reaction Workflow

The core of this method is the nucleophilic substitution (

Reaction Scheme

The reaction requires a base (typically Triethylamine or

Figure 1: Reaction pathway converting polar phthalic acid into the hydrophobic bis-ester.

Materials and Protocols

Reagents

-

Analyte Standard: Phthalic Acid (CAS: 88-99-3).

-

Derivatizing Reagent: 4-Bromophenacyl bromide (PBPB) (CAS: 99-73-0). Note: Also known as

,p-Dibromoacetophenone. -

Catalyst/Base: Triethylamine (TEA) (LC-MS Grade).

-

Solvent: Acetonitrile (ACN), Anhydrous.

Derivatization Protocol

Rationale: Anhydrous conditions are preferred to prevent hydrolysis of the reagent. Excess reagent is used to drive the reaction to completion (formation of the diester).

-

Preparation: Dissolve the sample (containing phthalic acid) in 100

L of Acetonitrile. -

Reagent Addition: Add 50

L of PBPB solution (20 mg/mL in ACN). -

Catalysis: Add 10

L of Triethylamine (TEA) . -

Incubation: Seal the vial tightly. Heat at 80°C for 45 minutes in a heating block.

-

Note: Ensure the cap is PTFE-lined to prevent solvent evaporation.

-

-

Quenching/Dilution: Cool to room temperature. Dilute 1:10 with Mobile Phase A (Water + Ammonium Acetate) to quench the reaction and prepare for injection.

LC-MS/MS Methodology

Chromatographic Conditions

The derivatized product is significantly more hydrophobic than the parent acid. A generic C18 gradient is sufficient.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 |

| Mobile Phase A | Water + 5 mM Ammonium Acetate + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Column Temp | 40°C |

| Injection Vol | 2-5 |

Gradient Table:

| Time (min) | %B | Description |

|---|---|---|

| 0.0 | 50 | Initial focusing (High organic start due to hydrophobicity) |

| 5.0 | 95 | Elution of Bis-derivative |

| 7.0 | 95 | Wash |

| 7.1 | 50 | Re-equilibration |

| 10.0 | 50 | End |

Mass Spectrometry Parameters (ESI+)

The bis-derivative ionizes well as the protonated molecule

-

Ionization: Electrospray Positive (ESI+)[1]

-

Source Temp: 350°C

-

Capillary Voltage: 3.5 kV

MRM Transitions:

The precursor ion selection is critical. The molecular weight of Bis(4'-bromophenacyl) phthalate (

| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Role |

| Bis-Phthalate (Quant) | 560.9 ( | 182.9 | 25 | Quantifier (Phenacyl cation) |

| Bis-Phthalate (Qual) | 562.9 ( | 184.9 | 25 | Qualifier (Isotope Confirmation) |

| Bis-Phthalate (Struct) | 560.9 | 149.0 | 35 | Structural (Phthalic anhydride core) |

Note: The product ion m/z 183 corresponds to the bromophenacyl acylium ion

Data Interpretation: The "Twin-Bromine" Validation

The most powerful aspect of this protocol is the Isotopic Signature . Because the final molecule contains two bromine atoms, the mass spectrum follows a specific intensity ratio that validates the identity of the peak.[2][3]

The 1:2:1 Rule

Bromine exists as

-

(Mass 561): Both atoms are

-

(Mass 563): One

-

(Mass 565): Both atoms are

Validation Step:

When reviewing your LC-MS data, ensure the peak at

Figure 2: Decision tree for validating the presence of the bis-derivative using isotopic signatures.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction | Increase reaction time to 60 min or add more TEA. Ensure ACN is anhydrous. |

| Mono-ester Peak | Steric hindrance or insufficient reagent | The mono-ester (one phenacyl group) appears at a lower mass. Add 4x molar excess of PBPB. |

| Reagent Precipitation | Low solubility in mobile phase | PBPB is not very water-soluble. Ensure the starting gradient is at least 50% ACN. |

| Carryover | Hydrophobic sticking | Use a needle wash of 100% Isopropanol or ACN/Acetone. |

References

-

Borch, R. F. (1975).[5] Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography. Analytical Chemistry, 47(14), 2437–2439.[5] Link

-

Thermo Fisher Scientific. (n.d.). p-Bromophenacyl-8™ Reagent Instructions. Thermo Scientific Product Instructions. Link

-

Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Compounds with 2 Cl and Br Atoms. Chemistry Steps Educational Portal. Link

-